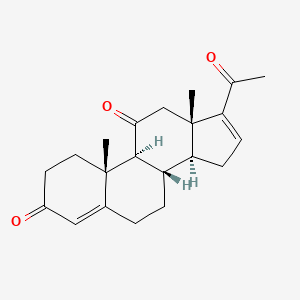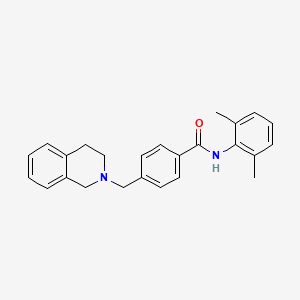
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide is a member of isoquinolines.
Scientific Research Applications
Photophysical Properties and Aggregation-Enhanced Emission
Research by Srivastava, Singh, and Mishra (2016) explores the photophysical properties of compounds related to 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide. They synthesized and characterized compounds exhibiting aggregation-enhanced emission and analyzed their photophysical behavior using spectral data and density functional theory calculations (Srivastava, Singh, & Mishra, 2016).
Potential in PET Radiotracers Development
Abate et al. (2011) discuss the development of PET (Positron Emission Tomography) radiotracers for tumor diagnosis using derivatives of 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide. They designed hybrid structures with high affinity at σ(2) receptors, indicating potential for use in σ(2) PET tracer development for tumor diagnosis (Abate et al., 2011).
Sigma-2 Receptor Binding Studies
Xu et al. (2005) investigated the binding of benzamide analogues to sigma-2 receptors. They found that N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide had a high affinity for sigma-2 receptors, indicating its potential use in studying sigma-2 receptors in vitro (Xu et al., 2005).
Anticonvulsant Screening
Afolabi and Okolie (2013) screened N-(2,6-dimethylphenyl)-substituted benzamides for anticonvulsant activity. They compared their results with ameltolide and carbamazepine, contributing to understanding the anticonvulsant properties of such compounds (Afolabi & Okolie, 2013).
properties
Product Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide |
|---|---|
Molecular Formula |
C25H26N2O |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide |
InChI |
InChI=1S/C25H26N2O/c1-18-6-5-7-19(2)24(18)26-25(28)22-12-10-20(11-13-22)16-27-15-14-21-8-3-4-9-23(21)17-27/h3-13H,14-17H2,1-2H3,(H,26,28) |
InChI Key |
JAIFWJBLUVTGTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



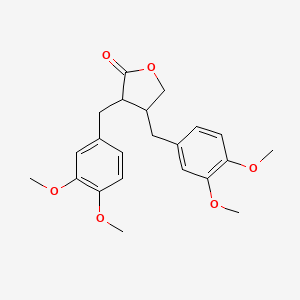
![2-[[2,4-Dicarboxybutyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B1210302.png)
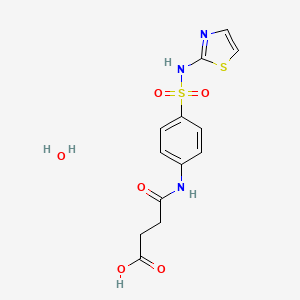
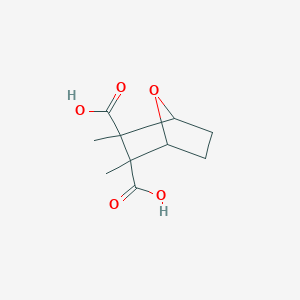
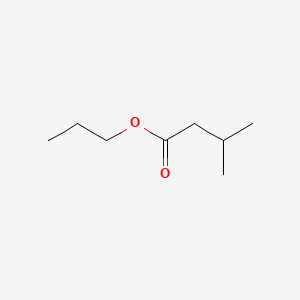
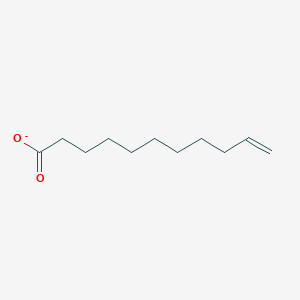
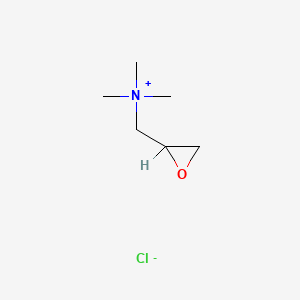
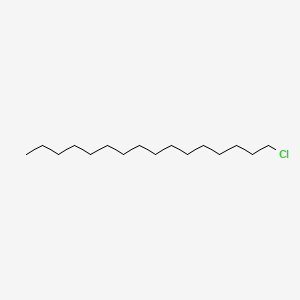
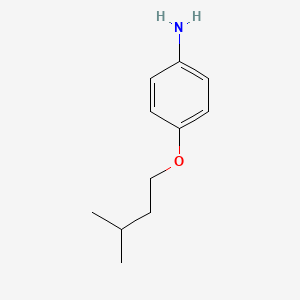
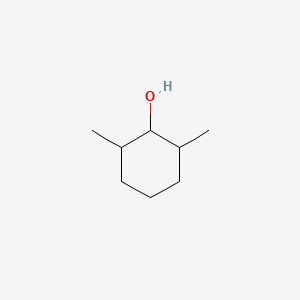
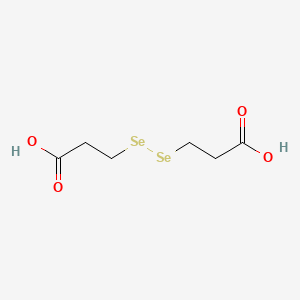
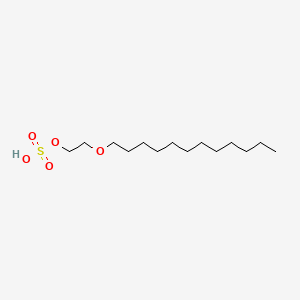
![[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium](/img/structure/B1210319.png)
